Cas no 2227864-27-7 ((2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol)

(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
- 2227864-27-7
- EN300-1921858
-
- インチ: 1S/C7H11BrN2O/c1-5(11)3-6-4-7(8)9-10(6)2/h4-5,11H,3H2,1-2H3/t5-/m0/s1
- InChIKey: KMLMEKNMHLEZQA-YFKPBYRVSA-N
- ほほえんだ: BrC1C=C(C[C@H](C)O)N(C)N=1
計算された属性
- せいみつぶんしりょう: 218.00548g/mol
- どういたいしつりょう: 218.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 38Ų
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921858-5.0g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 5g |
$7539.0 | 2023-06-01 | ||
Enamine | EN300-1921858-0.1g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1921858-2.5g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1921858-0.25g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1921858-1.0g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 1g |
$2599.0 | 2023-06-01 | ||
Enamine | EN300-1921858-10.0g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 10g |
$11178.0 | 2023-06-01 | ||
Enamine | EN300-1921858-1g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1921858-5g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1921858-10g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1921858-0.5g |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |
2227864-27-7 | 0.5g |
$877.0 | 2023-09-17 |
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol 関連文献
-
1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-olに関する追加情報
Introduction to (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (CAS No. 2227864-27-7)
(2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (CAS No. 2227864-27-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by a brominated pyrazole ring and a chiral alcohol moiety, which together confer it with a range of interesting chemical and biological properties.
The synthesis of (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves multi-step reactions, including the formation of the pyrazole ring, bromination, and asymmetric synthesis to achieve the desired chirality. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process, making it more accessible for large-scale production and further research.
In terms of its biological activity, (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol has been studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its interaction with various biological targets, such as enzymes, receptors, and ion channels. For instance, studies have shown that this compound can modulate the activity of certain kinases, which are crucial enzymes involved in cellular signaling pathways. This property makes it a promising candidate for the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Furthermore, the bromine substituent on the pyrazole ring has been found to enhance the compound's lipophilicity, which can improve its cell membrane permeability and bioavailability. This is particularly important for drugs that need to cross biological barriers to reach their target sites. The chiral alcohol moiety also plays a crucial role in determining the compound's pharmacokinetic properties, such as metabolism and excretion.
Recent research has also explored the potential of (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol in combination therapy. For example, studies have demonstrated that this compound can synergize with other drugs to enhance their therapeutic effects while reducing side effects. This is particularly relevant in cancer treatment, where combination therapies are often used to overcome drug resistance and improve patient outcomes.
The safety profile of (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is another important aspect that has been extensively investigated. Preclinical studies have shown that this compound exhibits low toxicity and good safety margins at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, (2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (CAS No. 2227864-27-7) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to the advancement of drug discovery and development.
2227864-27-7 ((2S)-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol) 関連製品
- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)
- 38869-19-1(Lithium;pentanoate)
- 2034378-23-7(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide)
- 1248371-52-9((3-(hydroxymethyl)pyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 1466620-51-8(4-(4-ethoxyphenyl)-1,3-oxazolidin-2-one)
- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)
- 1805179-97-8(Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 79328-85-1(Benzyl pyridine-1(2H)-carboxylate)
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)



